molecular formula C10H14N2O B1668055 Bupicomide CAS No. 22632-06-0

Bupicomide

Cat. No.: B1668055
CAS No.: 22632-06-0
M. Wt: 178.23 g/mol
InChI Key: VKSPIPWLHGKJQO-UHFFFAOYSA-N
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Description

Bupicomide, also known as 5-Butylpyridine-2-carboxamide, is a chemical compound created and manufactured by Lanospharma Laboratories Company, Ltd. It is used experimentally as a beta blocker and clinically as a strong vasodilator. This compound is known for its ability to reduce systolic, diastolic, and mean arterial pressure .

Chemical Reactions Analysis

Types of Reactions: Bupicomide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced amide derivatives .

Scientific Research Applications

Bupicomide has a wide range of scientific research applications, including:

Mechanism of Action

Bupicomide exerts its effects primarily through its action as a beta blocker and vasodilator. It inhibits dopamine beta hydroxylase, an enzyme involved in the biosynthesis of norepinephrine, a pressor neurohormone. By inhibiting this enzyme, this compound reduces the production of norepinephrine, leading to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

    Hydralazine: Another vasodilator used to treat hypertension.

    Fusaric Acid: The precursor to Bupicomide, also known for its inhibitory effects on dopamine beta hydroxylase.

Comparison: this compound is unique in its dual action as both a beta blocker and a vasodilator, whereas compounds like hydralazine primarily act as vasodilators. Additionally, this compound’s synthesis from fusaric acid provides a distinct pathway compared to other antihypertensive agents .

Properties

IUPAC Name

5-butylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSPIPWLHGKJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177168
Record name Bupicomide
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22632-06-0
Record name Bupicomide
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Record name Bupicomide [USAN:INN]
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Record name BUPICOMIDE
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Record name Bupicomide
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Record name Bupicomide
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Record name BUPICOMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Bupicomide and how does it impact blood pressure?

A1: this compound is a dopamine beta-hydroxylase inhibitor. While initially thought to lower blood pressure by inhibiting this enzyme, research suggests it primarily acts as a direct vasodilator []. Both this compound and Hydralazine, a known vasodilator, were found to reduce forearm vascular resistance without significantly impacting renal blood flow or renal vascular resistance []. This suggests that this compound's primary antihypertensive effect stems from direct vasodilation rather than dopamine beta-hydroxylase inhibition.

Q2: How does this compound affect the sympathetic nervous system and what role does this play in its effect on blood pressure?

A2: Administration of this compound results in an increase in sympathetic nervous activity. This is evidenced by increases in heart rate [, ], urinary norepinephrine excretion [], and decreases in the duration of the pre-ejection period []. These changes mirror those observed with Hydralazine, suggesting a similar mechanism. The increase in sympathetic activity is likely a baroreceptor-mediated response to the decrease in mean arterial pressure caused by this compound's vasodilatory effects [, ].

Q3: How does the starting plasma renin activity level influence the response to this compound?

A3: Research indicates that the initial plasma renin activity level significantly influences how much it increases during this compound administration []. A strong positive correlation (r = 0.98, P less than 0.001) was observed between baseline plasma renin activity and the increase seen during this compound treatment []. This suggests patients with higher baseline renin activity may experience a more pronounced increase in response to the drug.

Q4: What analytical methods are used to study this compound and its metabolites?

A4: A sensitive and specific Gas-Liquid Chromatography (GLC) assay has been developed to study the pharmacokinetics of this compound []. This method focuses on quantifying Fusaric acid, the active metabolite of this compound, in biological fluids []. The method involves efficient extraction of Fusaric acid from samples, followed by on-column methylation and detection using flame-ionization. This technique allows researchers to track this compound's metabolic fate and perform pharmacokinetic studies in animal models and human subjects.

Q5: What are the potential advantages and disadvantages of this compound compared to Hydralazine based on available research?

A5: this compound and Hydralazine demonstrate similar antihypertensive effects, both lowering blood pressure by approximately 15 mmHg []. Both drugs increase heart rate and appear to act primarily as direct vasodilators []. Further research is needed to establish whether this compound offers advantages over existing therapies like Hydralazine. Long-term studies are crucial to assess the efficacy and safety profile of this compound for managing hypertension.

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